3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one
Description
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative with the molecular formula C₂₃H₂₅ClN₂O₄ and a monoisotopic mass of 428.150285 Da . Its structure features:
- A 4-chlorophenyl group at position 3, contributing to hydrophobic interactions.
- A methyl group at position 2, influencing steric effects.
- A piperazine ring substituted with a 2-hydroxyethyl group at position 8, which improves water solubility compared to simpler alkyl-piperazine derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-21(16-2-4-17(24)5-3-16)22(29)18-6-7-20(28)19(23(18)30-15)14-26-10-8-25(9-11-26)12-13-27/h2-7,27-28H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLGQISUMCSMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core and the subsequent functionalization with the chlorophenyl and piperazine groups. One common method involves the use of a Mannich reaction, where the chromenone core is reacted with formaldehyde and a secondary amine, such as piperazine, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the piperazine moiety can interact with receptor sites, altering their function .
Comparison with Similar Compounds
Solubility and Bioavailability
- The hydroxyethyl-piperazine substituent in the target compound (428.91 Da) improves aqueous solubility compared to ethyl- or methyl-piperazine analogs (e.g., compound in ). This is critical for oral bioavailability .
- The trifluoromethyl group in enhances metabolic resistance but reduces solubility, requiring formulation adjustments.
Binding Affinity
- Benzimidazole-containing derivatives (e.g., ) show stronger interactions with ATP-binding pockets of kinases due to aromatic stacking, whereas 4-chlorophenyl groups (e.g., ) favor hydrophobic binding sites.
Research Findings
- Antimicrobial Activity : Derivatives with hydroxyethyl-piperazine (e.g., ) show moderate antibacterial activity against Gram-positive strains, likely due to membrane disruption .
- Kinase Inhibition: The trifluoromethyl analog () exhibits IC₅₀ values in the nanomolar range against CDK2, attributed to enhanced electron-withdrawing effects stabilizing inhibitor-enzyme interactions .
- Toxicity: Ethylpiperazine derivatives () demonstrate higher cytotoxicity in vitro compared to hydroxyethyl analogs, possibly due to increased lipophilicity and nonspecific cell penetration .
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. In a series of tests, it demonstrated promising AChE inhibitory activity with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.
3. Anti-inflammatory and Anticancer Properties
Piperazine derivatives have been linked to anti-inflammatory and anticancer activities. Studies have shown that modifications in the piperazine ring can enhance these effects, indicating that this compound may also exhibit similar properties . The anti-inflammatory mechanism is primarily attributed to the inhibition of pro-inflammatory cytokines.
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial efficacy. The compound was part of a group that exhibited strong inhibition against Bacillus subtilis, with an IC50 value significantly lower than the reference compound thiourea . This highlights its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperazine derivatives. The compound showed notable activity against urease, which is crucial for treating urinary infections caused by urease-producing bacteria . The results indicated that this compound could serve as a template for designing more potent urease inhibitors.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Enzyme Binding : The structural features enable it to bind effectively to active sites on enzymes like AChE and urease, inhibiting their function.
- Cytokine Modulation : It may alter cytokine production pathways, thereby reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
